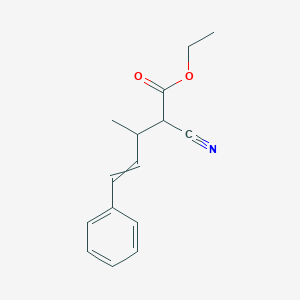
Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of pentenoate, featuring a cyano group, a phenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate can be synthesized through a multi-step organic synthesis process. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methyl-5-phenylpent-4-enal in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar in structure but with two phenyl groups.
Ethyl 2-methyl-4-pentenoate: Similar backbone but lacks the cyano and phenyl groups.
Propiedades
Número CAS |
828254-28-0 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-methyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)14(11-16)12(2)9-10-13-7-5-4-6-8-13/h4-10,12,14H,3H2,1-2H3 |
Clave InChI |
KEBNEOMNGOBJNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(C)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)


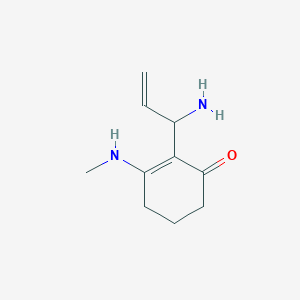
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)

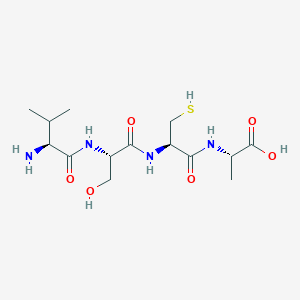
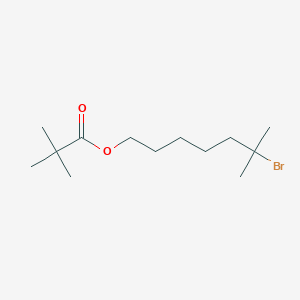
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
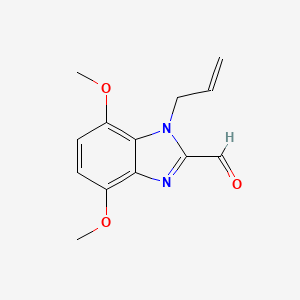
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

